molecular formula C9H14N2O B1449228 6-(Butan-2-yloxy)pyridin-2-amine CAS No. 1446406-98-9

6-(Butan-2-yloxy)pyridin-2-amine

Cat. No. B1449228
M. Wt: 166.22 g/mol
InChI Key: GVWQSAAAXRKJBL-UHFFFAOYSA-N
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Description

6-(Butan-2-yloxy)pyridin-2-amine is a chemical compound with the CAS number 1446406-98-9 . It is also known as 2-Pyridinamine, 6-(1-methylpropoxy)- . The molecular formula of this compound is C9H14N2O .

Scientific Research Applications

  • Synthesis of Schiff Base Macrocycles :The compound has been utilized in the synthesis of Schiff base macrocycles, which are important in the study of chemical properties and metal complexation reactions. This application is significant in understanding macrobicyclic aminals and their interactions with metals (Atkinson et al., 1992).

  • Multicomponent Crystal Formation :It plays a role in the formation of multicomponent crystals involving substituted organic amine molecules. These studies contribute to understanding the structural characterization and synthon discussion in molecular complexes (Zong et al., 2016).

  • Metal Ion Transport :The compound is significant in studies related to metal ion transport through bulk liquid membrane, particularly in understanding the efficiency and selectivity of metal ion transport mediated by ligand surfactants (Svobodová et al., 2005).

  • Synthesis and Photochemistry in Organic Compounds :Its derivatives are used in the synthesis and photochemistry of organic compounds like heptamolybdate-monomolybdate, aiding in understanding supramolecular structures and thermal properties (Wutkowski et al., 2011).

  • Formation of Cu(II) Complexes :It is utilized in the formation of Cu(II) complexes, which is important in the study of inter- and intramolecular interactions, and understanding the impact of arm length on the formation of these complexes (Keypour et al., 2015).

  • Solid-Phase Peptide Synthesis :The compound is relevant in the field of solid-phase peptide synthesis, particularly in the preparation of 2-pyridyl esters and their use in peptide and depsipeptide synthesis (Dutta & Morley, 1971).

  • Protonation Sites and Hydrogen Bonding Studies :It aids in the understanding of protonation sites and hydrogen bonding in mono-hydrobromide salts of various N,4-diheteroaryl 2-aminothiazoles (Böck et al., 2021).

  • Optical Properties in Trisheterocyclic Systems :The compound is significant in exploring the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups (Palion-Gazda et al., 2019).

  • Direct Synthesis of Amides :It is used in the direct synthesis of amides from alcohols and amines, a process important in biochemical and chemical systems (Gunanathan et al., 2007).

  • Crystal Structure and DFT Study :Research on its crystal structure and DFT studies helps in understanding the structural aspects of amine and amide units in related compounds (Okuda et al., 2019).

properties

IUPAC Name

6-butan-2-yloxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-3-7(2)12-9-6-4-5-8(10)11-9/h4-7H,3H2,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWQSAAAXRKJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Butan-2-yloxy)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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